[1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-thiophen-2-ylmethyl-amine
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Overview
Description
[1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-thiophen-2-ylmethyl-amine is a complex organic compound that features a combination of morpholine, benzimidazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-thiophen-2-ylmethyl-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-thiophen-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the morpholine ring .
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-thiophen-2-ylmethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents .
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of [1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, while the thiophene ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine: This compound shares the benzimidazole and morpholine moieties but lacks the thiophene group.
2-(4-Morpholino)ethyl isothiocyanate: This compound contains the morpholine group but has an isothiocyanate moiety instead of the benzimidazole and thiophene groups.
Uniqueness
The uniqueness of [1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-thiophen-2-ylmethyl-amine lies in its combination of three distinct functional groups.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-2-6-17-16(5-1)20-18(19-14-15-4-3-13-24-15)22(17)8-7-21-9-11-23-12-10-21/h1-6,13H,7-12,14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOYCPFKDMREBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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